molecular formula C21H26N2OS B10954228 6-Adamantan-1-yl-4-(4-methoxy-phenyl)-3,4-dihydro-1H-pyrimidine-2-thione

6-Adamantan-1-yl-4-(4-methoxy-phenyl)-3,4-dihydro-1H-pyrimidine-2-thione

Cat. No.: B10954228
M. Wt: 354.5 g/mol
InChI Key: TUPASQKQKKXVLR-UHFFFAOYSA-N
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Description

6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is a heterocyclic compound that features a unique combination of adamantyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE typically involves multi-step organic reactions. One common method includes the condensation of 1-adamantylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired pyrimidinethione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s overall activity. The thione group can act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-ADAMANTYL)-4-(4-HYDROXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE
  • 6-(1-ADAMANTYL)-4-(4-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE

Uniqueness

6-(1-ADAMANTYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-PYRIMIDINETHIONE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

6-(1-adamantyl)-4-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C21H26N2OS/c1-24-17-4-2-16(3-5-17)18-9-19(23-20(25)22-18)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-5,9,13-15,18H,6-8,10-12H2,1H3,(H2,22,23,25)

InChI Key

TUPASQKQKKXVLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC(=S)N2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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